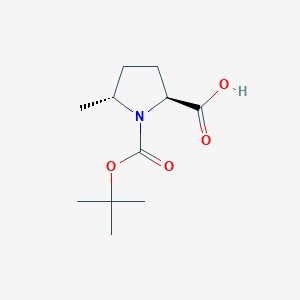

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid

Beschreibung

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid (CAS: 160033-52-3, molecular formula: C₁₁H₁₉NO₄) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a methyl substituent at the 5-position of the pyrrolidine ring. The stereochemistry (2S,5R) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates, where spatial arrangement influences binding affinity and metabolic stability . The Boc group enhances solubility in organic solvents and enables selective deprotection under acidic conditions, making it a versatile building block in peptide and small-molecule drug synthesis.

Eigenschaften

IUPAC Name |

(2S,5R)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-7-5-6-8(9(13)14)12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAYEGDCKUEPNE-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449295 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160033-52-3 | |

| Record name | (5R)-1-(tert-Butoxycarbonyl)-5-methyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Initial Functionalization

The synthesis typically begins with stereochemically enriched pyrrolidine precursors. For the (2S,5R) configuration, L-proline or its derivatives are often employed as chiral starting materials due to their inherent stereochemical fidelity. For example, (2S,5R)-5-methylpyrrolidine-2-carboxylic acid can be derived from L-pyroglutamic acid through sequential homologation and reduction steps.

Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine. This is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Reaction conditions are typically mild (0–25°C, 4–12 hours) to prevent racemization.

Representative Protocol:

-

Dissolve 5-methylpyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous dichloromethane.

-

Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

-

Stir at room temperature for 8 hours.

-

Quench with aqueous HCl, extract with DCM, and concentrate.

Carboxylation and Stereochemical Integrity

Carboxylation at the 2-position is achieved via catalytic hydrogenation or enzymatic methods. A study demonstrated the use of palladium on carbon (Pd/C) under hydrogen gas to reduce a ketone intermediate to the carboxylic acid while retaining the (2S,5R) configuration.

Industrial Production Methods

Continuous Flow Processes

Industrial-scale synthesis prioritizes efficiency and sustainability. Microreactor technology enables continuous Boc protection and carboxylation, reducing reaction times from hours to minutes. For instance, a patented method achieved 89% yield in a telescoped process combining flow chemistry and in-line purification.

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 30 minutes |

| Yield | 78% | 89% |

| Catalyst Loading | 5 mol% | 2 mol% |

| Purification Steps | 2 (Column + Crystallization) | 1 (In-line filtration) |

Catalytic Optimization

To address cost barriers, non-precious metal catalysts like nickel or copper have been explored. A rhodium-catalyzed asymmetric hydrogenation method achieved 95% enantiomeric excess (ee) but was deemed economically unfeasible for large-scale use. Recent advances in iron-based catalysts show promise, with yields comparable to palladium systems (82–87%).

Stereochemical Control Strategies

Chiral Auxiliaries

The (2S,5R) configuration is enforced using chiral auxiliaries such as Evans oxazolidinones. For example, a Schöllkopf bis-lactim ether auxiliary directed the stereoselective alkylation of a pyrrolidine precursor, yielding the desired diastereomer in 76% ee.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric transfer hydrogenation (ATH) using Hantzsch ester as a hydrogen donor achieved 92% ee for the (2S,5R) isomer. However, the method required low temperatures (-20°C) and expensive ligands.

Case Studies and Research Findings

Academic Synthesis

A seminal 8-step synthesis from L-pyroglutamic acid achieved a 33% overall yield. Key steps included:

-

Homologation using TMS-diazomethane.

-

Boc protection under microwave irradiation (50°C, 1 hour).

-

Final purification via recrystallization from hexane/ethyl acetate.

Table 2: Academic Synthesis Performance

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Homologation | TMS-diazomethane, Rh₂(OAc)₄ | 68% |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | 91% |

| Carboxylation | Pd/C, H₂, MeOH | 85% |

Analyse Chemischer Reaktionen

Types of Reactions

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of the carboxylic acid group to other functional groups.

Reduction: Reduction of the carboxylic acid to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions at the Boc-protected nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as a precursor in the synthesis of biologically active compounds.

Medicine: Involved in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid involves its role as a chiral building block in organic synthesis. The Boc group protects the amino group, allowing selective reactions at other sites. The compound’s chirality is crucial for the synthesis of enantiomerically pure pharmaceuticals, which interact with specific molecular targets and pathways in biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

Di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate ()

- Key Differences :

- Contains a 5-oxo (ketone) group instead of a methyl substituent.

- Uses ester groups (tert-butyl esters) instead of a free carboxylic acid.

- Impact :

5-Amino-3-methyl-pyrrolidine-2-carboxylic Acid ()

- Key Differences: Lacks a Boc group, featuring a free amino group instead. Additional methyl group at the 3-position.

- Impact: The free amino group increases reactivity in coupling reactions but reduces stability under acidic conditions. The altered substituent positions may affect conformational preferences in target binding .

Substituent Size and Steric Effects

(2S,5R)-N-Boc-5-tert-butylpyrrolidine-2-carboxylic Acid ()

- Key Differences :

- Replaces the methyl group with a bulkier tert-butyl substituent.

- Impact :

Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic Acid ()

- Key Differences :

- Substitutes methyl with a phenyl group and uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc protection.

- Impact :

Stereochemical Variations

(2S,5S)-N-Boc-5-methylpyrrolidine-2-carboxylic Acid ()

- Key Differences :

- Stereochemistry at position 5 is S instead of R.

- Impact :

(2R,5S)-FMOC-5-phenylpyrrolidine-2-carboxylic Acid ()

Bioactive Analogs with Modified Backbones

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid ()

- Key Differences :

- Features hydroxyl and hydroxymethyl groups instead of Boc and methyl.

- Impact: High polarity due to multiple hydroxyl groups makes it a potent glycosidase inhibitor (e.g., targeting α-glucosidases).

Biologische Aktivität

Overview

(2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a carboxylic acid functional group, making it a valuable building block in the synthesis of various pharmaceuticals.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 334769-80-1

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies indicate that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, research on 5-oxopyrrolidine derivatives has shown promising results against A549 human lung adenocarcinoma cells. In these studies, compounds similar to this compound demonstrated structure-dependent anticancer activity. Notably, compounds containing free amino groups exhibited enhanced potency compared to those with acetylamino groups .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Structure | IC50 (µM) | Cell Line |

|---|---|---|---|

| Compound 18 | 5-Oxopyrrolidine | 66 | A549 |

| Compound 21 | 5-Nitrothienyl derivative | 45 | A549 |

| This compound | TBD | TBD | TBD |

Note: IC50 values are indicative of the concentration required to inhibit cell viability by 50%. Further experimental data is needed for precise values for this compound.

Antimicrobial Activity

The antimicrobial potential of pyrrolidine derivatives has also been explored extensively. Studies have shown that these compounds can effectively target multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The structural features of the compounds play a crucial role in their activity against these pathogens. For example, specific substitutions on the pyrrolidine ring can enhance binding affinity to bacterial targets .

Table 2: Antimicrobial Activity Against Multidrug-resistant Pathogens

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 32 µg/mL |

| Compound 21 | Klebsiella pneumoniae | 16 µg/mL |

| This compound | TBD | TBD |

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is hypothesized that its interaction with specific cellular targets—such as enzymes involved in cancer cell proliferation or bacterial cell wall synthesis—plays a significant role. The presence of the carboxylic acid group is critical for binding interactions with biological macromolecules.

Case Studies

- Anticancer Efficacy : A study involving various pyrrolidine derivatives highlighted that those with free amino groups were significantly more effective against cancer cells while exhibiting lower toxicity towards normal cells. This suggests a potential therapeutic window for compounds like this compound in cancer treatment .

- Antimicrobial Resistance : Research has demonstrated that certain derivatives can combat antibiotic-resistant strains effectively. For instance, derivatives structurally related to this compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antimicrobial agents.

Future Directions

The ongoing research into the biological activities of this compound suggests several avenues for future exploration:

- Structural Modifications : Investigating how different substituents on the pyrrolidine ring affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo would be essential for translating findings into clinical applications.

- Mechanistic Studies : Further research into the specific molecular mechanisms underlying its anticancer and antimicrobial activities will enhance understanding and guide drug development efforts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the pyrrolidine nitrogen. Starting from a chiral pyrrolidine scaffold, the Boc group is introduced using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Stereochemical control at the 2S and 5R positions is achieved via chiral pool synthesis or asymmetric catalysis. For example, and describe Boc-protected pyrrolidine derivatives synthesized via stereoselective alkylation or enzymatic resolution. Characterization by chiral HPLC or polarimetry ensures enantiomeric excess (>98%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its configuration?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is used to confirm the backbone structure and substituent positions. X-ray crystallography (as in and ) resolves absolute stereochemistry. For Boc-protected analogs, IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹) of the Boc group. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight (e.g., MW 413.47 for the Boc-phenyl analog in ) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : The Boc group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Stability studies in indicate decomposition under strongly acidic/basic conditions (pH <2 or >10), requiring storage at -20°C in inert atmospheres. TGA/DSC analysis (as in ) can monitor thermal stability, with Boc cleavage observed above 150°C .

Advanced Research Questions

Q. How do steric and electronic effects of the Boc group influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer : The Boc group acts as a steric shield, reducing epimerization at the α-carbon during coupling. However, its electron-withdrawing nature may slow down activation of the carboxylic acid. Comparative studies in and show that Boc-protected pyrrolidines require stronger coupling agents (e.g., HATU vs. EDCI) for amide bond formation. Kinetic studies using ¹H NMR can track reaction progress and byproduct formation .

Q. What conformational constraints does the 5-methyl group impose on the pyrrolidine ring, and how does this affect its application in drug design?

- Methodological Answer : The 5-methyl group induces a puckered conformation in the pyrrolidine ring, as shown in X-ray structures ( ). This rigidity can enhance binding affinity in drug-receptor interactions. Molecular dynamics simulations (e.g., using AMBER or GROMACS) quantify ring puckering angles and correlate them with bioactivity data. lists related Boc-pyrrolidine derivatives used as protease inhibitors, highlighting conformational selectivity .

Q. How can contradictions in stereochemical assignments arise during synthesis, and what strategies resolve them?

- Methodological Answer : Misassignments often stem from overlapping NMR signals or insufficient chiral purity. details a case where incorrect NOE correlations led to structural revision. To mitigate this, use chiral derivatizing agents (e.g., Mosher’s acid) or advanced techniques like VCD (vibrational circular dichroism). Single-crystal X-ray diffraction remains the gold standard for resolving ambiguities .

Q. What are the limitations of using Boc protection in large-scale synthesis, and are there viable alternatives?

- Methodological Answer : Boc removal requires acidic conditions (e.g., TFA), which may degrade acid-sensitive substrates. and suggest Fmoc (fluorenylmethyloxycarbonyl) as an alternative for orthogonal protection, though it requires UV monitoring. Scalability studies in highlight Boc’s cost-effectiveness for multi-gram syntheses but note challenges in waste management due to tert-butyl byproducts .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.